molecular formula C16H23ClN2O2 B1196468 Isamoltane CAS No. 55050-96-9

Isamoltane

Cat. No.: B1196468
CAS No.: 55050-96-9
M. Wt: 310.82 g/mol
InChI Key: DCOXRJZVVPMXLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CGP 361A are not well-documented in publicly accessible sources. it is likely that the production involves standard pharmaceutical manufacturing processes, including the synthesis of the active pharmaceutical ingredient (API) followed by formulation into the desired dosage form.

Chemical Reactions Analysis

Types of Reactions

CGP 361A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly involving the phenoxy and amino groups, are possible.

Common Reagents and Conditions

Common reagents used in the reactions involving CGP 361A include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective β-adrenoceptor antagonist with anxiolytic properties.

    Oxprenolol: Another β-adrenoceptor antagonist with similar properties.

    Cyanopindolol: A β-adrenoceptor antagonist with activity at 5-HT receptors.

Uniqueness of CGP 361A

CGP 361A is unique in its high selectivity for the 5-HT1B receptor subtype compared to other β-adrenoceptor ligands. This selectivity contributes to its distinct pharmacological effects and makes it a valuable compound for research into anxiety disorders and the role of 5-HT receptors .

Properties

CAS No.

55050-96-9

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H

InChI Key

DCOXRJZVVPMXLY-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl

99740-06-4

Synonyms

1-(2-(1-pyrrolyl)phenoxy)-3-isopropylamine-2-propanol HCl
CGP 361A
CGP-361A
isamoltane
isamoltane, (+)-isomer
isamoltane, (+-)-isomer
isamoltane, (-)-isome

Origin of Product

United States

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